N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide

PIKfyve inhibition Biochemical assay Structure-activity relationship

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (CAS 2034208-66-5) is a synthetic small-molecule benzamide derivative incorporating a 2,3'-bipyridine scaffold. It has been disclosed as an inhibitor of the lipid kinase PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase) in patent filings.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 2034208-66-5
Cat. No. B2738582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide
CAS2034208-66-5
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC
InChIInChI=1S/C20H19N3O3/c1-25-18-8-6-15(10-19(18)26-2)20(24)23-12-14-5-7-17(22-11-14)16-4-3-9-21-13-16/h3-11,13H,12H2,1-2H3,(H,23,24)
InChIKeySBWBBSAPWHYFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (CAS 2034208-66-5): PIKfyve Inhibitor Selection & Comparator Evidence


N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (CAS 2034208-66-5) is a synthetic small-molecule benzamide derivative incorporating a 2,3'-bipyridine scaffold. It has been disclosed as an inhibitor of the lipid kinase PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase) in patent filings. The compound contains a 3,4-dimethoxybenzamide moiety linked via a methylene bridge to the 5-position of a 2,3'-bipyridine core, yielding a molecular formula of C20H19N3O3 and molecular weight of 349.4 g/mol . This compound represents a distinct chemotype within a broader PIKfyve inhibitor series and has been entered into the BindingDB database (BDBM645410) with measured biochemical inhibitory activity .

Why Simple Substitution with Other PIKfyve or PI3K Inhibitors Fails: The Evidence Case for N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide


In the PIKfyve inhibitor series disclosed in patent US20240016810, individual compounds exhibit IC50 values spanning from single-digit nanomolar to over 10,000 nM against the identical biochemical target . Even within the same compound table (TABLE 16), potency varies by more than 200-fold, demonstrating that substitution patterns on the core scaffold profoundly affect target engagement. N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (TABLE 16.23) occupies a specific position in this structure–activity landscape with an IC50 of 5,750 nM, which is markedly distinct from both the highly potent lead compounds (IC50 ~1–15 nM) and the weakly active analogs (IC50 >10,000 nM) . Furthermore, the compound's activity profile differs substantially from the established clinical-stage PIKfyve inhibitor Apilimod (IC50 450 nM in the same assay format), excluding it as a direct functional substitute . Generic interchange without verifying the exact substitution pattern and measured potency risks selecting a compound with orders-of-magnitude different target inhibition.

Quantitative Differentiation Evidence: N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide vs. Closest Comparators


PIKfyve Inhibitory Potency: N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide vs. Patent Series Lead Compounds

In the biochemical PIKfyve inhibition assay (Carna Biosciences ADP-Glo Kinase Assay format), N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (US20240016810, TABLE 16.23) exhibits an IC50 of 5,750 nM . By comparison, the most potent compounds within the same patent series achieve IC50 values of 1–15 nM (e.g., BDBM50590929, TABLE 16.2: IC50 1 nM; BDBM645377, TABLE 15.2: IC50 3 nM; BDBM645392, TABLE 16.5: IC50 14 nM) . This represents a 383- to 5,750-fold difference in potency between the target compound and the series leads, confirming that structural modifications around the bipyridine-benzamide core profoundly impact target engagement.

PIKfyve inhibition Biochemical assay Structure-activity relationship

Comparative PIKfyve Inhibition: N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide vs. Apilimod (Clinical-Stage PIKfyve Inhibitor)

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide was evaluated alongside Apilimod (STA-5326), a clinical-stage PIKfyve inhibitor, using the same Carna Biosciences ADP-Glo PIKfyve Biochemical Assay. The target compound has an IC50 of 5,750 nM, whereas Apilimod demonstrates an IC50 of 450 nM in the identical assay format . This represents a 12.8-fold higher potency for Apilimod relative to the target compound. While both compounds inhibit PIKfyve, the magnitude of inhibition at equivalent concentrations differs by over one order of magnitude, which directly impacts the usefulness of each compound in dose-response studies.

PIKfyve inhibitor Apilimod comparator Biochemical potency

Structure-Activity Position: Potency Ranking Among Structurally Proximate Analogs in Patent US20240016810 TABLE 16

Patent US20240016810 TABLE 16 comprises multiple bipyridine-containing analogs tested under identical PIKfyve assay conditions. N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide (TABLE 16.23) with an IC50 of 5,750 nM ranks among the moderate- to low-potency analogs in this collection. In contrast, structurally related TABLE 16 compounds bearing different amide substituents achieve orders-of-magnitude higher potency: for example, TABLE 16.2 (IC50 1 nM) and TABLE 16.5 (IC50 14 nM). Conversely, certain analogs show even weaker activity, such as TABLE 16.14 (IC50 8,210 nM) . This potency ranking confirms that the 3,4-dimethoxybenzamide substitution pattern at the 5-ylmethyl position of 2,3'-bipyridine defines a specific SAR node that is distinct from both the high-potency and low-potency extremes in the series.

PIKfyve SAR Patent compound table Potency ranking

Chemical Scaffold Distinction: 2,3'-Bipyridine Core vs. Alternative PIKfyve Inhibitor Chemotypes

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide is built upon a 2,3'-bipyridine core scaffold (molecular formula C20H19N3O3, MW 349.4), which distinguishes it from alternative PIKfyve inhibitor chemotypes. Apilimod, by comparison, employs a pyrimidine-hydrazone scaffold (MW ~418) and has been advanced to clinical trials. The clinical candidate VRG50635 represents yet another distinct PIKfyve inhibitor chemotype . This scaffold-level differentiation has implications for selectivity profiles, physicochemical properties, and intellectual property positioning. The bipyridine motif in the target compound endows metal-coordinating capability, which may contribute to its binding mode but also influences selectivity relative to chemotypes lacking this feature . Quantitative selectivity data across the kinome for this specific compound remain limited in the public domain.

PIKfyve inhibitor chemotype Chemical scaffold 2,3'-bipyridine

Recommended Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide Based on Quantitative Evidence


PIKfyve Moderately-Potent Tool Compound for Concentration-Response Studies Requiring a Defined IC50 Window

The compound's IC50 of 5,750 nM places it in a moderate-potency range, making it suitable for experiments where full target inhibition requires micromolar concentrations. This contrasts with the sub-nanomolar to low-nanomolar potency of lead compounds in the same series, offering a graded pharmacological tool for studying PIKfyve inhibition across a broad concentration range.

SAR Probe for Evaluating the Impact of the 3,4-Dimethoxybenzamide Substituent on Bipyridine-Based PIKfyve Inhibitors

As the TABLE 16.23 entry in patent US20240016810 , this compound defines a specific SAR node. Its measured potency can be compared against TABLE 16 analogs bearing different amide substituents (e.g., TABLE 16.2, IC50 1 nM; TABLE 16.14, IC50 8,210 nM) to map the contribution of the 3,4-dimethoxybenzamide group to PIKfyve inhibition .

Comparator Compound for Benchmarking Novel PIKfyve Inhibitors Against a Mid-Potency Reference Point

The compound provides a defined, replicable potency benchmark (IC50 5,750 nM in the Carna Biosciences ADP-Glo assay) that can serve as a reference point when profiling new PIKfyve inhibitors. Its potency lies between the clinical candidate Apilimod (IC50 450 nM) and low-potency analogs (>8,000 nM), offering a midpoint calibration standard.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.